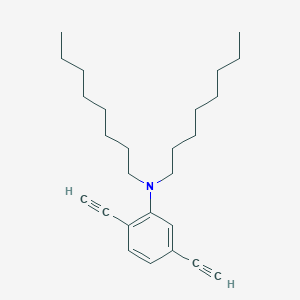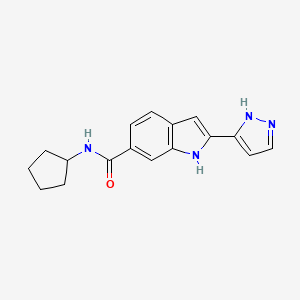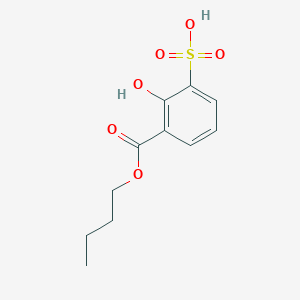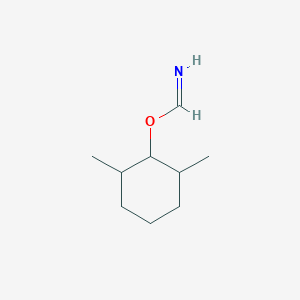
2,5-Diethynyl-N,N-dioctylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diethynyl-N,N-dioctylaniline is an organic compound with the molecular formula C26H39N It is characterized by the presence of ethynyl groups at the 2 and 5 positions of the aniline ring, and dioctyl groups attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethynyl-N,N-dioctylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available aniline derivatives.
Alkylation: The nitrogen atom is then alkylated with octyl halides under basic conditions to introduce the dioctyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Diethynyl-N,N-dioctylaniline can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
2,5-Diethynyl-N,N-dioctylaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 2,5-Diethynyl-N,N-dioctylaniline depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its ethynyl and dioctyl groups. These interactions can modulate biological pathways and result in specific effects.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Diethynylaniline: Lacks the dioctyl groups, resulting in different physical and chemical properties.
N,N-Dioctylaniline: Lacks the ethynyl groups, affecting its reactivity and applications.
Propiedades
Número CAS |
824428-82-2 |
|---|---|
Fórmula molecular |
C26H39N |
Peso molecular |
365.6 g/mol |
Nombre IUPAC |
2,5-diethynyl-N,N-dioctylaniline |
InChI |
InChI=1S/C26H39N/c1-5-9-11-13-15-17-21-27(22-18-16-14-12-10-6-2)26-23-24(7-3)19-20-25(26)8-4/h3-4,19-20,23H,5-6,9-18,21-22H2,1-2H3 |
Clave InChI |
ICJBEUQBVHWIAY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN(CCCCCCCC)C1=C(C=CC(=C1)C#C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile]](/img/structure/B14220354.png)



![N-[(E)-Amino(anilino)methylidene]formamide](/img/structure/B14220377.png)


![2-[2-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-methylpropyl)phenol](/img/structure/B14220381.png)
![Benzoic acid;[3-[(10-methylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14220392.png)


![3-(2-methoxyphenyl)-5-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B14220423.png)

![4-(2-{4-[(2-Hydroxyethyl)(methyl)amino]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14220429.png)
